4-(4-(Trifluoromethyl)phenyl)picolinaldehyde CAS 1005189-47-8 properties
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde CAS 1005189-47-8 properties
Topic: 4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 1005189-47-8) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Strategic Utilization of a Privileged Biaryl Scaffold in Drug Discovery
Executive Summary
4-(4-(Trifluoromethyl)phenyl)picolinaldehyde (CAS 1005189-47-8) is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive small molecules. Characterized by a pyridine-2-carboxaldehyde core substituted at the C4 position with a para-trifluoromethylphenyl group, this compound bridges the gap between lipophilic fluorinated aromatics and reactive electrophilic centers.
Its structural duality—offering both a metabolic "anchor" (the CF3-phenyl group) and a "diversity handle" (the aldehyde)—makes it a critical building block for developing kinase inhibitors, GPCR modulators, and anti-fibrotic agents. This guide details its physicochemical profile, synthetic pathways, and application in high-value medicinal chemistry workflows.[1][2]
Chemical Identity & Physicochemical Profile
This compound is a member of the 4-arylpyridine class. The strategic placement of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group serves as a versatile linchpin for downstream diversification.
Table 1: Key Technical Specifications
| Property | Specification / Data |
| CAS Number | 1005189-47-8 |
| IUPAC Name | 4-[4-(Trifluoromethyl)phenyl]pyridine-2-carbaldehyde |
| Molecular Formula | C₁₃H₈F₃NO |
| Molecular Weight | 251.21 g/mol |
| Physical State | Pale yellow to tan solid (typically) |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
| LogP (Predicted) | ~3.2 – 3.5 (High lipophilicity due to -CF₃) |
| Reactive Moiety | Electrophilic aldehyde (C-2 position) |
| Stability | Air-sensitive (prone to oxidation to carboxylic acid); store under inert gas (Ar/N₂) at 2–8°C |
Synthesis & Manufacturing Methodologies
The synthesis of CAS 1005189-47-8 typically relies on transition-metal-catalyzed cross-coupling reactions. The most robust and scalable protocol involves a Suzuki-Miyaura coupling followed by functional group manipulation.
Core Synthetic Route: Suzuki Coupling Strategy
This route is preferred for its functional group tolerance and high yield.
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Starting Materials: 4-Chloropicolinaldehyde (or 4-Bromopicolinaldehyde) and 4-(Trifluoromethyl)phenylboronic acid.
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Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with an inorganic base (K₂CO₃ or Cs₂CO₃).
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Solvent System: 1,4-Dioxane/Water or Toluene/Ethanol/Water.
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Conditions: Reflux (80–100°C) under inert atmosphere for 4–12 hours.
Mechanism: The palladium catalyst inserts into the C-Halogen bond of the pyridine (Oxidative Addition), undergoes transmetallation with the aryl boronate, and releases the biaryl product via Reductive Elimination.
Alternative Route: Oxidation of Methyl Precursor
For industrial scaling where aldehyde stability is a concern during coupling:
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Coupling: React 4-chloro-2-methylpyridine with 4-(trifluoromethyl)phenylboronic acid to form the biaryl intermediate.
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Oxidation: Selectively oxidize the methyl group to the aldehyde using Selenium Dioxide (SeO₂) in dioxane or via a Swern oxidation of the corresponding alcohol.
Visualization: Synthetic Workflow & Reactivity
The following diagram illustrates the primary synthesis pathway and the downstream "divergent synthesis" capabilities of the aldehyde group.
Caption: Figure 1. Synthesis of CAS 1005189-47-8 via Suzuki Coupling and its utility as a divergent intermediate.
Applications in Drug Discovery
A. Kinase Inhibitor Design
The 4-arylpyridine motif is a privileged scaffold in kinase inhibition (e.g., p38 MAP kinase, VEGFR).
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Role: The 4-(trifluoromethyl)phenyl group occupies the hydrophobic pocket (Type II binding), providing high affinity and metabolic resistance.
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Chemistry: The aldehyde is converted into an amine linker or a heterocycle (e.g., imidazole) to interact with the hinge region or solvent-exposed areas of the enzyme.
B. Fragment-Based Drug Design (FBDD)
The aldehyde functionality allows for rapid "growing" of the fragment.
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Protocol: Reductive amination with a library of primary amines creates a diverse set of secondary amines for SAR (Structure-Activity Relationship) exploration.
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Validation: The resulting amines are screened for potency against targets like HDAC6 (fibrosis) or Plasmodium falciparum (malaria), where pyridine derivatives have shown historical success.
C. Bioisostere Implementation
The pyridine nitrogen serves as a hydrogen bond acceptor, while the -CF₃ group acts as a bioisostere for a chlorine atom or a tert-butyl group, improving blood-brain barrier (BBB) permeability and preventing metabolic oxidation at the para-position.
Experimental Protocol: Reductive Amination
Standard Operating Procedure for converting CAS 1005189-47-8 into a functionalized amine.
Reagents:
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Aldehyde (1.0 equiv)
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Amine (1.1 equiv)[3]
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Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic Acid (catalytic)
Step-by-Step:
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Imine Formation: Dissolve CAS 1005189-47-8 in anhydrous DCM (0.1 M concentration). Add the amine and catalytic acetic acid. Stir at room temperature for 1–2 hours under N₂.
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Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow to warm to room temperature and stir for 12 hours.
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Quench: Quench with saturated NaHCO₃ solution.
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Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.
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Purification: Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Quality Control & Analytics
To ensure integrity for biological testing, the following analytical criteria must be met:
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1H NMR (CDCl₃): Look for the diagnostic aldehyde singlet at ~10.1 ppm . The pyridine protons will appear as doublets/multiplets in the 7.5–9.0 ppm range. The 4-(trifluoromethyl)phenyl protons will show a characteristic AA'BB' system (or two doublets) around 7.7–7.9 ppm .
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HPLC Purity: Minimum >95% at 254 nm.
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Mass Spectrometry (ESI+): Expect [M+H]⁺ peak at 252.2 m/z . Hydrate formation ([M+H₂O+H]⁺) is common for electron-deficient aldehydes in aqueous mobile phases.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
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Storage: The aldehyde is susceptible to aerobic oxidation to the corresponding carboxylic acid (4-(4-(trifluoromethyl)phenyl)picolinic acid). Store at -20°C or 4°C under Argon.
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Disposal: Fluorinated compounds require high-temperature incineration. Do not dispose of in standard aqueous waste streams.
References
-
ChemicalBook. (2024).[2] 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method.[2]Link
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National Institutes of Health (PubChem). (2025). 4-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO.Link
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Molecules (MDPI). (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents.Link
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ResearchGate. (2025). Reaction of 4-trifluorophenyl boronic acid with catechol and 4-picoline.[4][5]Link[5]
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Chemical Communications. (2011). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation.[6]Link
Sources
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
